Tris(dibenzylideneacetone)dipalladium-chloroform adduct
Overview
Description
Tris(dibenzylideneacetone)dipalladium(0) or [Pd2(dba)3] is an organopalladium compound. The compound is a complex of palladium (0) with dibenzylideneacetone (dba). It is a dark-purple/brown solid, which is modestly soluble in organic solvents . Because the dba ligands are easily displaced, the complex is used as a homogeneous catalyst in organic synthesis .
Synthesis Analysis
First reported in 1970, it is prepared from dibenzylideneacetone and sodium tetrachloropalladate . Because it is commonly recrystallized from chloroform, the complex is often supplied as the adduct [Pd2(dba)3·CHCl3] .Molecular Structure Analysis
In [Pd2(dba)3], the pair of Pd atoms are separated by 320 pm but are tied together by dba units . The Pd(0) centers are bound to the alkene parts of the dba ligands .Chemical Reactions Analysis
[Pd2(dba)3] is used as a source of soluble Pd(0), in particular as a catalyst for various coupling reactions . Examples of reactions using this reagent are the Negishi coupling, Suzuki coupling, Carroll rearrangement, and Trost asymmetric allylic alkylation, as well as Buchwald–Hartwig amination .Physical And Chemical Properties Analysis
The compound is a dark-purple/brown solid . It is modestly soluble in organic solvents and insoluble in water . The melting point is 152 to 155 °C .Scientific Research Applications
Catalytic Applications
Tris(dibenzylideneacetone)dipalladium-chloroform adduct is extensively used in catalysis. It plays a crucial role in various organometallic coupling reactions, particularly in creating new carbon-carbon bonds. This reagent, in combination with other compounds, is instrumental in the formation of complex organic structures through catalytic processes (Roy & Roy, 2009).
Synthesis of Complex Pd Structures
This compound is a primary source for soluble palladium species in catalysis and is used as a precursor in synthesizing more complex palladium structures. It's notable for its role in determining the active species of palladium in catalysis and synthesis, despite its detailed nature in solution not being fully understood (Zalesskiy & Ananikov, 2012).
Asymmetric Synthesis
The compound is crucial in asymmetric synthesis, particularly in the chiral synthesis of α-aminoamides. When catalyzed by this compound and combined with a chiral ligand, it results in high enantiomeric excess, proving its effectiveness in asymmetric synthesis processes (Nanayakkara & Alper, 2003).
Applications in Nanoparticle Synthesis
Tris(dibenzylideneacetone)dipalladium-chloroform adduct has been used for the synthesis of palladium nanoparticles and microstructures. Its ability to form hexagonal and cubic microstructures demonstrates its utility in material science and nanotechnology (Leonard & Franzen, 2009).
Therapeutic Research
Recent studies have shown that Tris(dibenzylideneacetone) dipalladium exhibits potential in inducing apoptosis in chronic lymphocytic leukemia B-cells. It targets key proteins and signaling pathways, suggesting its potential as a therapeutic agent in cancer treatment (Kay et al., 2016).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is suspected of causing cancer . It should be stored locked up and disposed of to an approved waste disposal plant .
properties
IUPAC Name |
chloroform;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C17H14O.CHCl3.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;2-1(3)4;;/h3*1-14H;1H;;/b3*13-11+,14-12+;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAMMBFJMYMQTO-FNEBRGMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H43Cl3O3Pd2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452403 | |
Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E)-, compd. with trichloromethane, palladium salt (3:1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1035.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dibenylideneacetone)dipalladium-chloroform | |
CAS RN |
52522-40-4 | |
Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E)-, compd. with trichloromethane, palladium salt (3:1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, compd. with trichloromethane (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.